

# Technical Support Center: Preventing Cobalt Leaching in Cutting Fluids with AMP-90

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## Compound of Interest

Compound Name: AMP-90

Cat. No.: B1168582

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cutting fluids in their experiments, with a specific focus on the inhibition of cobalt leaching from tungsten carbide tools through the use of **AMP-90** (2-Amino-2-methyl-1-propanol).

## Troubleshooting Guide

This guide addresses common issues encountered during the formulation and use of cutting fluids designed to minimize cobalt leaching.

Problem	Potential Cause	Recommended Solution
Increased Cobalt Concentration in Used Cutting Fluid	Low pH of the Cutting Fluid: An acidic or neutral pH significantly accelerates the dissolution of the cobalt binder from the tungsten carbide tool matrix. <a href="#">[1]</a> <a href="#">[2]</a>	pH Adjustment: Incorporate AMP-90 into the cutting fluid formulation to buffer the pH into the optimal alkaline range of 8.5 to 9.5. Regularly monitor the pH of the fluid and add AMP-90 as needed to maintain this level. <a href="#">[2]</a> <a href="#">[3]</a>
Ineffective Corrosion Inhibitor Package: The formulation may lack specific inhibitors that protect the cobalt binder.	Formulation Review: Ensure the cutting fluid concentrate contains an effective corrosion inhibitor. AMP-90 acts as a corrosion inhibitor, and its efficacy can be enhanced by synergistic additives.	
Bacterial Growth: Microbial activity can lower the pH of the cutting fluid by producing acidic byproducts, leading to increased cobalt leaching.	Biocide Addition and Fluid Maintenance: Use a suitable biocide in the formulation. Regularly clean the fluid system to remove contaminants that promote bacterial growth. <a href="#">[4]</a>	
Visible Corrosion or Pitting on Tungsten Carbide Tooling	Aggressive Fluid Components: Certain additives in the cutting fluid, such as some extreme pressure (EP) agents, can be corrosive to cobalt.	Component Compatibility Check: Review all components of the cutting fluid formulation for their compatibility with cobalt. Consider reformulating with less aggressive but equally effective additives.
Galvanic Corrosion: Dissimilar metals in the machining setup can create a galvanic cell, accelerating the corrosion of	Material Selection: Where possible, use materials with similar electrochemical potentials in the machining	

the more active metal, which can be the cobalt binder.

setup to minimize galvanic effects.

Poor Surface Finish on Machined Parts

Tool Degradation: Leaching of the cobalt binder weakens the cutting tool's edge, leading to a decline in machining performance and surface finish.[\[5\]](#)

Inhibit Leaching: Address the root cause of cobalt leaching by implementing the pH control and corrosion inhibition strategies outlined above.

Formation of Precipitates or Sludge in the Cutting Fluid

Reaction of Leached Cobalt: Leached cobalt ions can react with other components in the cutting fluid to form insoluble soaps or other precipitates.

Fluid Filtration and Formulation Adjustment: Implement an effective filtration system to remove particulates. By preventing cobalt from leaching into the fluid, the formation of these precipitates can be avoided.

## Frequently Asked Questions (FAQs)

Q1: What is cobalt leaching and why is it a concern?

A1: Cobalt leaching is the dissolution of the cobalt binder from the cemented tungsten carbide matrix of cutting tools into the metalworking fluid.[\[1\]](#) This is a significant concern for several reasons:

- **Reduced Tool Life:** The loss of the cobalt binder weakens the tool's structural integrity, leading to premature wear and failure.[\[1\]](#)
- **Decreased Machining Quality:** A degraded cutting edge results in a poor surface finish on the workpiece and a loss of dimensional accuracy.[\[5\]](#)
- **Fluid Contamination:** The dissolved cobalt contaminates the cutting fluid, which can lead to the formation of sludge and may necessitate more frequent fluid changes.
- **Health and Environmental Concerns:** Cobalt is a heavy metal that can pose health risks upon exposure and environmental concerns upon disposal.[\[1\]](#)

Q2: How does **AMP-90** prevent cobalt leaching?

A2: **AMP-90**, an alkanolamine, prevents cobalt leaching through a multi-faceted mechanism:

- pH Buffering: **AMP-90** is an effective alkalinity enhancer that maintains the cutting fluid's pH in a stable, alkaline range, typically between 8.5 and 9.5.[2][3] This alkaline environment is significantly less corrosive to the cobalt binder compared to neutral or acidic conditions.[1]
- Corrosion Inhibition: Alkanolamines like **AMP-90** can act as corrosion inhibitors. They are thought to adsorb onto the metal surface, forming a protective film that passivates the cobalt and creates a barrier against corrosive elements in the fluid.[6][7][8][9]

Q3: What is the recommended concentration of **AMP-90** in a cutting fluid formulation?

A3: The optimal concentration of **AMP-90** can vary depending on the specific formulation of the cutting fluid, the materials being machined, and the operating conditions. However, a typical starting point is to use a sufficient amount to achieve and maintain a pH of 8.5 to 9.5. It is recommended to start with a concentration in the range of 0.5% to 2.0% of the total fluid volume and adjust as needed based on performance monitoring.

Q4: Can **AMP-90** completely eliminate cobalt leaching?

A4: While **AMP-90** is highly effective in minimizing cobalt leaching, it may not eliminate it entirely under all conditions. Its primary function is to create an environment where the rate of leaching is significantly reduced. The overall performance also depends on other factors such as the composition of the cutting fluid, the quality of the water used for dilution, and the proper maintenance of the fluid system.

Q5: Are there any compatibility issues to consider when using **AMP-90**?

A5: **AMP-90** is generally compatible with most common cutting fluid additives. However, as with any formulation work, it is crucial to conduct compatibility testing with all components, including biocides, emulsifiers, and other corrosion inhibitors, to ensure a stable and effective final product. **AMP-90** is known to be corrosive to copper, brass, and aluminum, so care should be taken in applications involving these materials.

## Data Presentation

The following table summarizes the expected impact of **AMP-90** on key performance indicators of a water-miscible cutting fluid in relation to cobalt leaching. The data is representative and intended for comparative purposes.

Parameter	Standard Cutting Fluid (without AMP-90)	Cutting Fluid with AMP-90	Test Method
pH of Fresh Fluid	6.5 - 7.5	8.5 - 9.5	pH meter
pH after 100 hours of use	5.5 - 6.5	8.0 - 9.0	pH meter
Dissolved Cobalt Concentration after 100 hours of use (ppm)	150 - 250	< 20	Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)
Tool Wear (flank wear, mm) after 100 hours of use	0.3 - 0.5	0.1 - 0.2	Microscopic analysis
Surface Roughness of Workpiece (Ra, $\mu\text{m}$ )	1.2 - 1.8	0.6 - 1.0	Surface profilometer

## Experimental Protocols

### Protocol 1: Determination of Cobalt Leaching in Cutting Fluids

**Objective:** To quantify the concentration of dissolved cobalt in a cutting fluid sample after a specified period of use.

**Materials:**

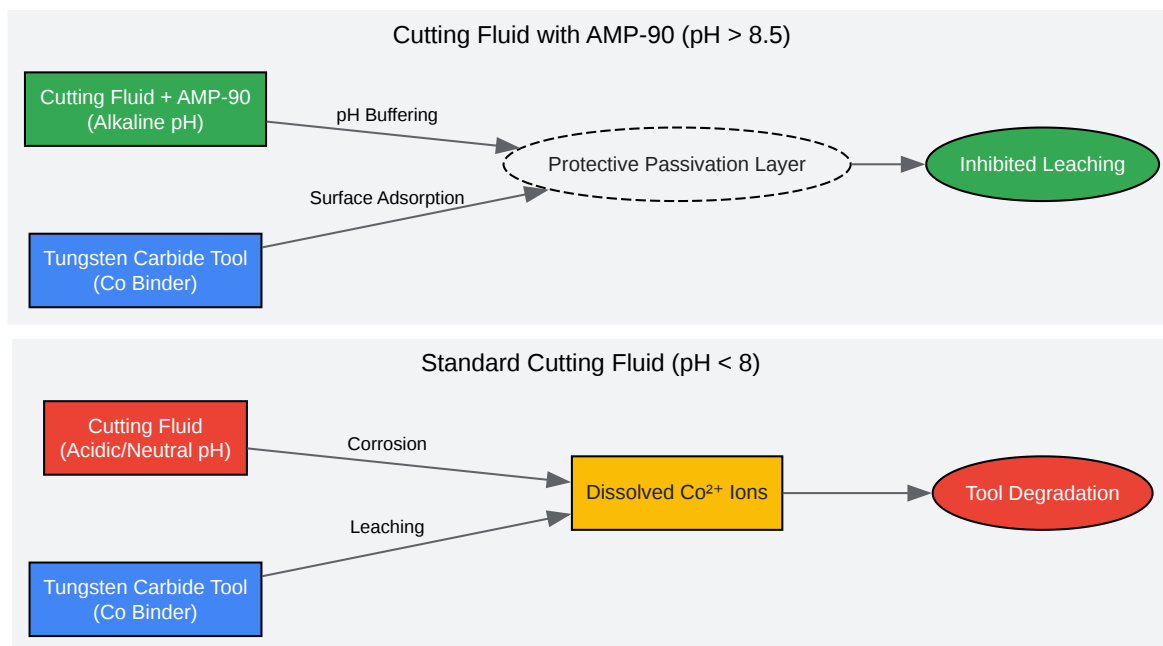
- Used cutting fluid sample
- 0.45  $\mu\text{m}$  syringe filters

- Syringes
- Sample vials for ICP-AES analysis
- Nitric acid (for sample preservation and dilution)
- Deionized water
- Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES)
- Cobalt standard solutions for calibration

#### Methodology:

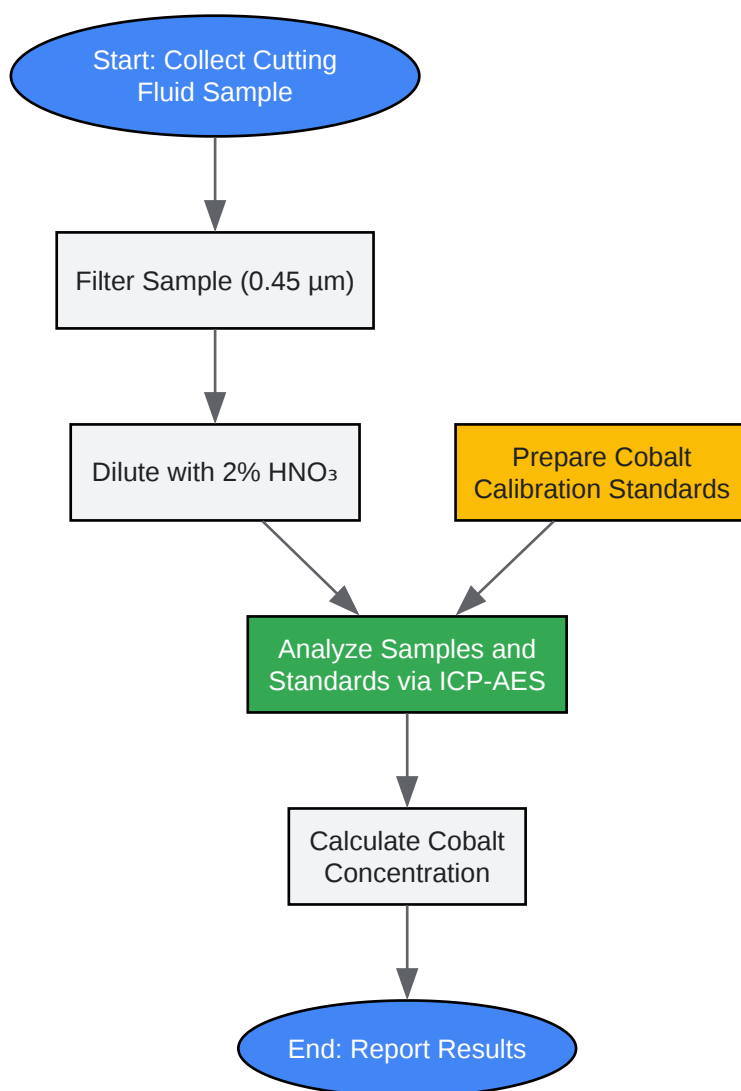
- Collect a representative sample of the used cutting fluid from the operational system.
- Record the duration of fluid use and the operating conditions.
- Filter a portion of the sample through a 0.45  $\mu\text{m}$  syringe filter to remove suspended particles and metal fines.
- Accurately dilute the filtered sample with a solution of 2% nitric acid in deionized water. The dilution factor will depend on the expected cobalt concentration.
- Prepare a series of cobalt standard solutions of known concentrations to generate a calibration curve.
- Analyze the prepared sample and standard solutions using ICP-AES at the appropriate wavelength for cobalt.
- Calculate the concentration of cobalt in the original cutting fluid sample based on the calibration curve and the dilution factor.

## Mandatory Visualizations



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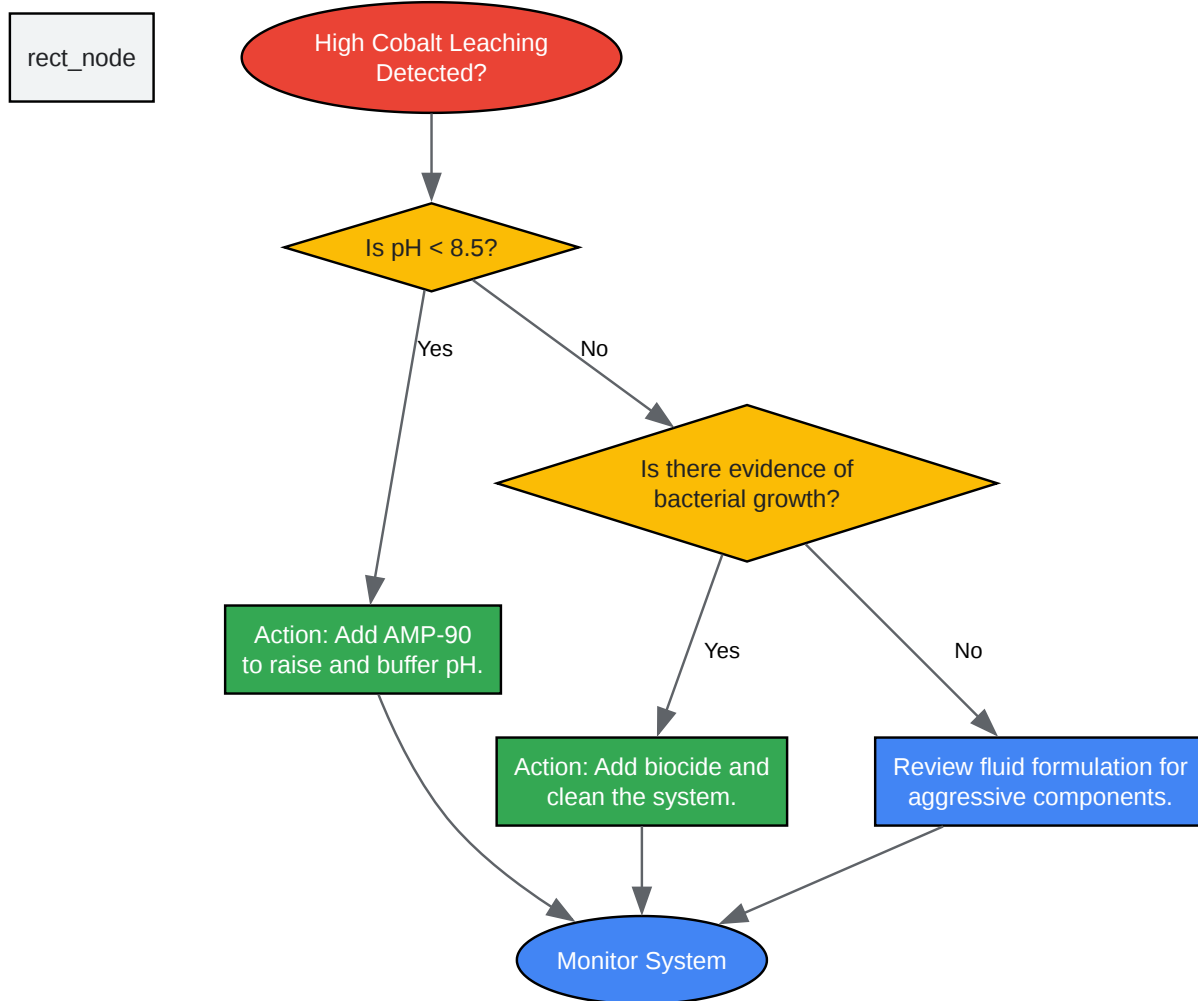
Caption: Mechanism of Cobalt Leaching Inhibition by **AMP-90**.



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Caption: Workflow for Quantitative Analysis of Cobalt in Cutting Fluids.





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Caption: Troubleshooting Logic for High Cobalt Leaching.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)